2-Cyanoethyl Phosphate: A Technical Guide to Structure, Properties, and Applications
2-Cyanoethyl Phosphate: A Technical Guide to Structure, Properties, and Applications
Executive Summary
2-Cyanoethyl phosphate (2-CEP) is a specialized phosphorylating reagent fundamental to nucleic acid and phospholipid chemistry. Distinguished by its unique
Part 1: Chemical Identity & Physicochemical Profile
2-Cyanoethyl phosphate is most commonly supplied as a stable Barium salt. For synthetic applications, it must often be converted into a soluble organic salt (typically pyridinium or triethylammonium).
Core Chemical Data[1][2]
| Property | Specification |
| IUPAC Name | 2-Cyanoethyl dihydrogen phosphate |
| Common Form | Barium 2-cyanoethyl phosphate dihydrate |
| CAS Number | 5015-38-3 (Barium salt); 40640-87-1 (Free acid) |
| Molecular Formula | |
| Molecular Weight | 151.06 g/mol (Free acid); 322.41 g/mol (Ba salt) |
| Solubility | Ba Salt: Sparingly soluble in water, insoluble in organics.Pyridinium Salt: Soluble in pyridine, DMF, acetonitrile. |
| pKa | ~1.5 (first ionization), ~6.0 (second ionization) |
| Stability | Stable as Ba salt. Hydrolyzes slowly in acidic moisture; rapid |
Part 2: Mechanistic Principles[3]
The utility of 2-CEP relies on the
The -Elimination Pathway
Under basic conditions (e.g., Ammonium Hydroxide or DBU), a base abstracts the acidic proton. The resulting carbanion collapses to form the phosphate dianion and releases acrylonitrile as a byproduct.
Key Advantages:
-
Orthogonality: The group is stable to the acidic conditions (TCA/DCM) used to remove DMT groups in oligonucleotide synthesis.
-
Clean Deprotection: The reaction is rapid and quantitative, leaving the free phosphate monoester.
Figure 1: Mechanism of base-catalyzed
Part 3: Applications in Drug Development
Oligonucleotide Synthesis (5'-Phosphorylation)
While automated synthesis uses phosphoramidites, 2-CEP is the reagent of choice for introducing a 5'-terminal phosphate (5'-phosphorylation) to a nucleoside or oligonucleotide in solution phase, or for synthesizing nucleotide prodrugs. It avoids the instability issues of P(III) reagents when stored.
Phospholipid Engineering
In the synthesis of complex lipids like Phosphatidylglycerol or Phosphatidylinositol , 2-CEP is used to create the phosphodiester linkage. The cyanoethyl group protects the phosphate during the coupling of the lipid tails (e.g., diacylglycerol) and the head group, allowing for stereochemical control before final deprotection.
Part 4: Experimental Protocols
Protocol A: Activation of Barium 2-Cyanoethyl Phosphate
The commercial Barium salt is insoluble in organic solvents required for coupling. It must be converted to the Pyridinium salt.[1]
Reagents:
-
Barium 2-cyanoethyl phosphate dihydrate (2.0 g)
-
Dowex 50W-X8 Resin (H+ form, 50-100 mesh)
-
Pyridine (Anhydrous)
Procedure:
-
Resin Preparation: Wash ~15 mL of Dowex 50W-X8 resin with deionized water in a column until the eluate is neutral.
-
Dissolution: Suspend the Barium salt (2.0 g) in warm deionized water (20 mL). It may not dissolve completely until ion exchange begins.
-
Exchange: Pass the suspension/solution through the column slowly. The Barium ions are retained, releasing free 2-cyanoethyl phosphoric acid.
-
Collection: Elute directly into a flask containing Pyridine (5 mL) cooled in an ice bath. This immediately forms the stable Pyridinium salt.
-
Drying: Concentrate the eluate (Rotovap, < 40°C) to a syrup. Co-evaporate with anhydrous Pyridine (3x 10 mL) to remove all water.
-
Result: A clear, viscous oil or semi-solid of Pyridinium 2-cyanoethyl phosphate, ready for coupling.
Protocol B: 5'-Phosphorylation of a Nucleoside
Coupling the activated 2-CEP to a protected nucleoside using DCC.
Reagents:
-
Pyridinium 2-cyanoethyl phosphate (from Protocol A, ~2.0 mmol)
-
Nucleoside (e.g., 3'-O-Acetyl-Thymidine, 1.0 mmol)
-
DCC (Dicyclohexylcarbodiimide, 4.0 mmol)
-
Anhydrous Pyridine
Procedure:
-
Setup: Dissolve the Nucleoside and Pyridinium 2-CEP in anhydrous Pyridine (10 mL).
-
Coupling: Add DCC (4.0 mmol). Seal the flask under Argon/Nitrogen.[2]
-
Incubation: Stir at room temperature for 24–48 hours. The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.
-
Quench: Add water (1 mL) to hydrolyze excess DCC and stir for 1 hour.
-
Filtration: Filter off the DCU precipitate.
-
Deprotection (One-Pot): To the filtrate, add concentrated Ammonium Hydroxide (10 mL). Heat at 55°C for 4-6 hours.
-
Note: This step removes the Cyanoethyl group (via
-elimination) AND the 3'-acetyl group.
-
-
Purification: Evaporate solvents. Purify the residue via DEAE-Sephadex or C18 Reverse Phase HPLC to obtain the Nucleoside 5'-Monophosphate.
Part 5: Visualization of Workflow
Figure 2: Operational workflow for converting commercial Barium 2-CEP into a functional nucleotide.
Part 6: Safety & Handling (MSDS Highlights)
-
Acrylonitrile Hazard: The deprotection step releases acrylonitrile, a volatile, toxic, and carcinogenic compound. All deprotection reactions must be performed in a fume hood .
-
Barium Toxicity: Barium salts are toxic by ingestion and inhalation. Wear P95 respirators when weighing the solid salt.
-
DCC Handling: DCC is a potent allergen and skin sensitizer. Avoid contact.
References
-
ChemicalBook. (2025).[3] Barium 2-cyanoethylphosphate Chemical Properties and Uses.Link
-
PubChem. (2025). 2-Cyanoethyl phosphate | C3H4NO4P. National Library of Medicine. Link
-
Sigma-Aldrich. (2025). Barium 2-cyanoethylphosphate hydrate Safety Data Sheet.Link
- Tener, G. M. (1961). 2-Cyanoethyl Phosphate and its Use in the Synthesis of Phosphate Esters. Journal of the American Chemical Society. (Foundational reference for the chemistry described).
-
Adelfinskaya, O., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs.[4] Chemical Reviews. Link
